molecular formula C6H15N3O B15446849 Pentamethylhydrazine-1-carboxamide CAS No. 62917-76-4

Pentamethylhydrazine-1-carboxamide

Cat. No.: B15446849
CAS No.: 62917-76-4
M. Wt: 145.20 g/mol
InChI Key: OIJJVZNKPLVDPB-UHFFFAOYSA-N
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Description

Pentamethylhydrazine-1-carboxamide (hypothetical structure: C₆H₁₅N₃O) is a hydrazine-derived carboxamide featuring five methyl groups attached to the hydrazine backbone. Carboxamides are pivotal in medicinal chemistry due to their hydrogen-bonding capabilities, stability, and bioactivity.

Properties

CAS No.

62917-76-4

Molecular Formula

C6H15N3O

Molecular Weight

145.20 g/mol

IUPAC Name

1-(dimethylamino)-1,3,3-trimethylurea

InChI

InChI=1S/C6H15N3O/c1-7(2)6(10)9(5)8(3)4/h1-5H3

InChI Key

OIJJVZNKPLVDPB-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)N(C)N(C)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Structural Diversity :

  • This compound’s methyl-rich backbone contrasts with 2o (), which has a long alkyl chain and trifluoromethylbenzoyl group. The latter’s lipophilic chain enhances membrane permeability, whereas methyl groups may improve metabolic stability .
  • Piperazine-carboxamides (A3, ) incorporate aromatic and heterocyclic moieties, enabling π-π stacking and target interactions (e.g., enzyme inhibition) .

Thermal Stability :

  • Melting points for carboxamides range from 180–200°C, influenced by substituents. The hypothetical compound’s predicted range aligns with 2o (184.5–186.0°C), suggesting similar crystallinity .

Spectral Signatures :

  • All compounds exhibit characteristic IR peaks for C=O (1650–1680 cm⁻¹) and N-H (~3300 cm⁻¹). A3 () shows distinct ¹⁹F-NMR signals (-115.2 ppm), critical for fluorinated drug design .

Structural Insights

  • X-ray data for N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide () confirms a chair conformation for the piperazine ring, a common feature in bioactive molecules for conformational stability .

Challenges and Limitations

  • The absence of explicit data for this compound necessitates reliance on analogs. Discrepancies in elemental analysis (e.g., 2o ’s experimental vs. theoretical values) highlight the need for rigorous validation .

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